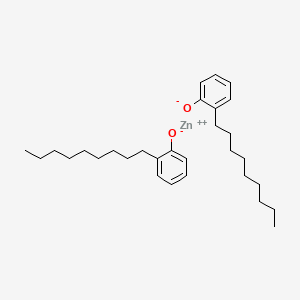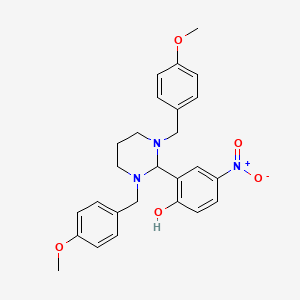
2-(1,3-Bis(4-methoxybenzyl)hexahydro-2-pyrimidinyl)-4-(hydroxy(oxido)amino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of NSC 73448 involves the formation of peptide bonds between L-aspartic acid, L-glutamine, and L-serine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions typically involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds. Industrial production methods may involve large-scale SPPS or enzymatic synthesis to ensure high yield and purity.
Análisis De Reacciones Químicas
NSC 73448 undergoes various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: The amino groups can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
NSC 73448 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases and other medical conditions.
Industry: Utilized in the production of peptide-based drugs and other biotechnological applications
Mecanismo De Acción
The mechanism of action of NSC 73448 involves its interaction with specific molecular targets and pathways. As a tripeptide, it can be involved in various biochemical processes, including protein synthesis, enzyme regulation, and signal transduction. The molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparación Con Compuestos Similares
NSC 73448 can be compared with other similar tripeptides, such as:
Asp-Gly-Ser: Similar in structure but with glycine instead of glutamine.
Asp-Gln-Thr: Similar in structure but with threonine instead of serine.
Glu-Gln-Ser:
Propiedades
Número CAS |
7355-43-3 |
|---|---|
Fórmula molecular |
C26H29N3O5 |
Peso molecular |
463.5 g/mol |
Nombre IUPAC |
2-[1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinan-2-yl]-4-nitrophenol |
InChI |
InChI=1S/C26H29N3O5/c1-33-22-9-4-19(5-10-22)17-27-14-3-15-28(18-20-6-11-23(34-2)12-7-20)26(27)24-16-21(29(31)32)8-13-25(24)30/h4-13,16,26,30H,3,14-15,17-18H2,1-2H3 |
Clave InChI |
RNDBDFDWOALNDS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2CCCN(C2C3=C(C=CC(=C3)[N+](=O)[O-])O)CC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


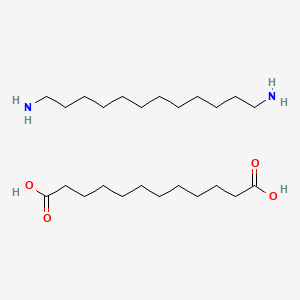
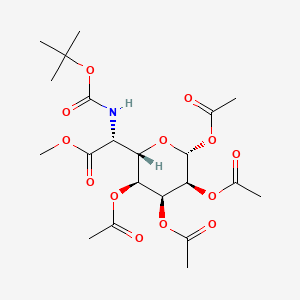

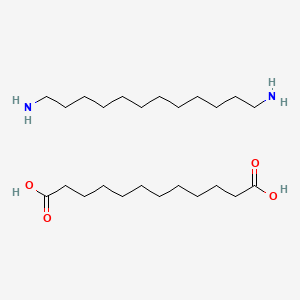
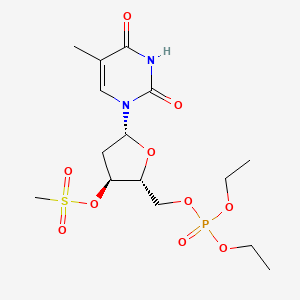


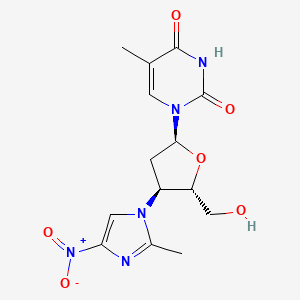
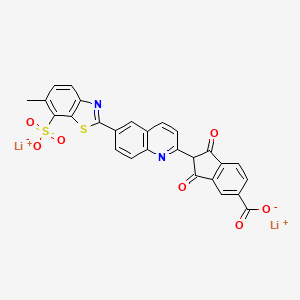
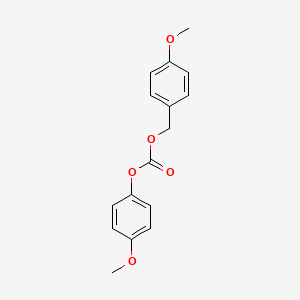
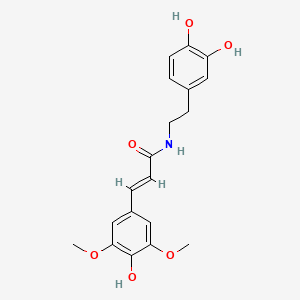
![N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12793908.png)
![1,3-Bis[(2-hydroxyethyl)sulfanyl]propan-2-ol](/img/structure/B12793912.png)
